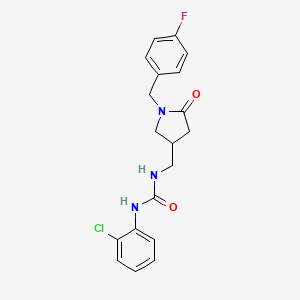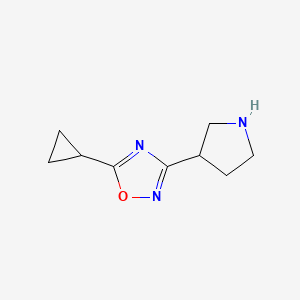![molecular formula C11H15N5O2 B2872601 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919840-51-0](/img/structure/B2872601.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine ring system . This structure is common in a variety of organic compounds and is a key feature in its chemical properties and potential biological activities.
Scientific Research Applications
Insecticidal and Antibacterial Potential : Compounds structurally similar to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Antitumor Activity : Research on pyrazolo[3,4-d]pyrimidine analogues has revealed their potential as antitumor agents. These compounds have been tested for cell growth inhibitory activity, with some showing effectiveness (Taylor & Patel, 1992).
Synthesis and Antimicrobial Activity : New heterocycles incorporating a pyrazolo[3,4-d]pyrimidine moiety, such as those structurally related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, have been synthesized and shown to possess antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Neuroinflammation Imaging : Pyrazolo[1,5-a]pyrimidines, similar in structure to the compound , have been developed for binding to the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammatory processes. These compounds have been used for in vivo positron emission tomography (PET) imaging in neuroinflammation models (Damont et al., 2015).
Design and Antitumor Evaluation : Research involving the design and structural characterization of compounds structurally similar to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been conducted to explore their potential medical applications, particularly in antitumor activities (Maftei et al., 2016).
Histamine H4 Receptor Ligands : 2-Aminopyrimidines, which are structurally related to the compound , have been studied as ligands for the histamine H4 receptor, showing potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues have been synthesized and tested for their affinity for A1 adenosine receptors, demonstrating potential for medicinal applications (Harden, Quinn, & Scammells, 1991).
Cytotoxic Activity Against Cancer Cell Lines : Certain derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their in vitro cytotoxic activity against a panel of cancer cell lines, showing promising results in cancer cell growth inhibition (Al-Sanea et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been studied for their antitubercular properties . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
It is known that compounds with similar structures can inhibit certain kinases . For instance, the compound 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit Src and Lck kinase .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Pharmacokinetics
It is noted that all the potent compounds from a series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives have a clogp value less than 4 and a molecular weight less than 400 , which are properties generally favorable for drug-likeness and bioavailability.
Result of Action
Compounds with similar structures have shown potent in vitro activity against the gfp reporter strain of mycobacterium tuberculosis . This suggests that these compounds may have potential as antitubercular agents.
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-7(17)14-15-6-12-9-8(10(15)18)5-13-16(9)11(2,3)4/h5-6H,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFXNEOKLYOVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2872521.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2872523.png)
![3-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2872525.png)
![[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/structure/B2872527.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2872529.png)
![N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872532.png)


![Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2872535.png)

![ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2872539.png)
